Cannflavin A

Anti-inflammatory mPGES-1 inhibitor Prostaglandin E2

Cannflavin A (CAS 76735-57-4) is a geranylated prenylflavone with unique selectivity for mPGES-1, avoiding COX-1/2 inhibition and associated side effects. It exhibits 2-fold greater potency vs Cannflavin B (IC50 1.8 µM vs 3.7 µM) and hormetic neuroprotection. Essential for SAR programs developing next-gen anti-inflammatory therapeutics. Optimized for in vitro KMO inhibition studies (IC50 29.4 µM). Procure a validated chemical probe for targeted pain and Alzheimer's research.

Molecular Formula C26H28O6
Molecular Weight 436.5 g/mol
CAS No. 76735-57-4
Cat. No. B1252014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCannflavin A
CAS76735-57-4
Synonymscannflavin
cannflavin A
cannflavin B
Molecular FormulaC26H28O6
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)C)C
InChIInChI=1S/C26H28O6/c1-15(2)6-5-7-16(3)8-10-18-20(28)13-24-25(26(18)30)21(29)14-22(32-24)17-9-11-19(27)23(12-17)31-4/h6,8-9,11-14,27-28,30H,5,7,10H2,1-4H3/b16-8+
InChIKeyMWGFICMOCSIQMV-LZYBPNLTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cannflavin A (CAS 76735-57-4): A Selective Prenylated Flavonoid for Anti-Inflammatory and Neuroprotection Research Procurement


Cannflavin A is a prenylated flavonoid uniquely isolated from Cannabis sativa L. and structurally unrelated to classic cannabinoids like THC and CBD [1][2]. It is characterized by a geranylated side chain at the C6 position of the flavone core, a structural feature not found in common dietary flavonoids [1]. Cannflavin A has demonstrated potent and selective biological activity, primarily as an anti-inflammatory agent, and has also been investigated for neuroprotective, anticancer, and anti-parasitic properties [1][3][4].

Why Cannflavin A Cannot Be Substituted by Other Cannabis Flavonoids or NSAIDs: A Data-Driven Procurement Guide


Generic substitution fails for Cannflavin A due to its unique, dual-target mechanism of action and its selective enzyme inhibition profile, which distinguishes it from both its structural isomer, Cannflavin B, and common NSAIDs like aspirin [1]. Cannflavin A is a more potent inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) compared to Cannflavin B (IC50: 1.8 µM vs. 3.7 µM) and exhibits a hormetic neuroprotective effect not seen in related flavonoids, where lower doses increase cell viability while higher doses are toxic [1][2]. Critically, Cannflavin A selectively inhibits mPGES-1 without significantly affecting COX-1 or COX-2, a selectivity profile that is not shared by classic NSAIDs and which has direct implications for research into inflammation therapeutics with potentially reduced gastrointestinal and cardiovascular side effects [1][3].

Quantitative Evidence Guide for Cannflavin A Differentiation in Scientific Procurement


mPGES-1 Inhibition: Cannflavin A Outperforms Cannflavin B

Cannflavin A demonstrates a 2-fold greater potency in inhibiting microsomal prostaglandin E synthase-1 (mPGES-1) compared to its structural isomer, Cannflavin B [1].

Anti-inflammatory mPGES-1 inhibitor Prostaglandin E2

KMO Inhibition: Cannflavin A is Comparable to a Known Control

Cannflavin A exhibits a significant inhibitory effect on kynurenine-3-monooxygenase (KMO), with an IC50 value that is comparable to the established positive control, Ro 61-8048 [1].

Kynurenine-3-monooxygenase KMO inhibitor Neurodegeneration

Hormetic Neuroprotection: Cannflavin A's Biphasic Effect vs. Mimulone and Diplacone

Cannflavin A exhibits a unique, concentration-dependent hormetic effect on neuronal cell viability, increasing viability by 40% at low concentrations (1-10 µM) but displaying neurotoxicity at higher concentrations (>10-100 µM) [1]. This biphasic profile was not observed with the structurally similar flavonoids mimulone and diplacone, which only exhibited concentration-dependent neurotoxicity [1].

Neuroprotection Amyloid-beta Hormesis

Selective mPGES-1 Inhibition vs. Broader COX Inhibition by Aspirin

In contrast to aspirin and other NSAIDs which act by inhibiting cyclooxygenase (COX) enzymes, Cannflavin A has been reported to selectively inhibit mPGES-1 without significantly affecting COX-1 or COX-2 [1][2]. This selective inhibition is associated with a 30-fold greater anti-inflammatory potency on a gram-for-gram basis compared to aspirin in in vitro assays [3].

Selective inhibitor mPGES-1 NSAID alternative

Yield and Biosynthesis: Cannflavin A's Biosynthetic Gene Characterized

The biosynthetic pathway for Cannflavin A has been elucidated, and the specific prenyltransferase enzyme (CsPT3) responsible for its geranylation has been functionally characterized [1]. While yields from natural extraction remain low (a key limitation for research scale-up), this genetic characterization enables heterologous production strategies, a distinct advantage for sustainable sourcing compared to Cannflavin C, for which biosynthetic details are less defined [1][2].

Biosynthesis Prenyltransferase Metabolic engineering

Validated Research and Industrial Application Scenarios for Cannflavin A Procurement


Anti-Inflammatory Drug Discovery Targeting mPGES-1

Based on direct evidence of Cannflavin A's 2-fold greater potency against mPGES-1 compared to Cannflavin B (IC50: 1.8 µM vs. 3.7 µM) and its reported selectivity over COX-1/2, the compound is a validated chemical probe for structure-activity relationship (SAR) studies aimed at developing next-generation, non-COX anti-inflammatory therapeutics. Procurement should be prioritized by groups investigating mPGES-1 as a target for pain and inflammation [5][2].

Neuroprotection and Amyloid-Beta Aggregation Studies

Cannflavin A's unique hormetic neuroprotective profile, where it increases neuronal viability by 40% at low micromolar concentrations, directly supports its use in Alzheimer's disease research models. Its demonstrated ability to inhibit Aβ1-42 fibrillisation and reduce aggregate adherence to neurons makes it a specific tool for investigating biphasic cellular protection mechanisms, a property not shared by related flavonoids mimulone and diplacone [5].

Metabolic Engineering and Synthetic Biology Production Platforms

The functional characterization of the Cannflavin A-specific prenyltransferase gene (CsPT3) provides a clear genetic blueprint for heterologous production in microbial or plant chassis. This is a key differentiator for industrial biotechnology and fermentation groups aiming to overcome the low natural yield of Cannflavin A and establish a reliable, scalable source of the compound for downstream applications [5].

In Vitro Kynurenine Pathway Modulation Research

With a defined IC50 (29.4 µM) against KMO, comparable to the positive control Ro 61-8048, Cannflavin A is a suitable chemical probe for in vitro studies of the kynurenine pathway, which is implicated in neurodegenerative and psychiatric disorders. It provides a valuable tool for laboratories seeking to modulate tryptophan catabolism without the need for more complex or proprietary inhibitors [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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